molecular formula C16H11BrO3 B2957931 2-[(3-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one CAS No. 903858-32-2

2-[(3-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one

Cat. No. B2957931
CAS RN: 903858-32-2
M. Wt: 331.165
InChI Key: KSPOPXJYKZBOQH-AUWJEWJLSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, furan derivatives, which this compound is a part of, have been studied extensively. For instance, methods for the synthesis of naphtho [2,3-b]furans, a related class of compounds, have been developed over the past twenty years .

Scientific Research Applications

Synthesis and Molecular Structure

A study by Penthala et al. (2014) on a structurally related compound, (E)-13-(2-Bromophenyl)micheliolide, reveals insights into the synthesis of complex molecules involving bromophenyl groups and the significance of intramolecular hydrogen bonding in determining the molecule's geometric configuration. This research contributes to the understanding of molecular interactions and stability in similar bromophenyl compounds (Penthala et al., 2014).

Chemical Reactions

Research by Sanz et al. (2006) explores the synthesis of 2-aryl-3-substituted benzo[b]furans, demonstrating the versatility of benzyl 2-halophenyl ethers in generating benzo[b]furan derivatives through lithiation and subsequent reactions with electrophiles. This work showcases the synthetic utility of halophenyl ethers in constructing benzo[b]furan frameworks, highlighting their potential in crafting compounds with similar structures to 2-[(3-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one (Sanz et al., 2006).

Organic Synthesis Applications

The work by Shinohara et al. (2014) on the synthesis of 2-bromo-3-hydroxybenzoate derivatives through a Diels–Alder reaction followed by ring-opening aromatization demonstrates a methodological advancement in the synthesis of bromo-substituted aromatic compounds. This research is particularly relevant for generating complex molecules that include bromo-substituted benzo[b]furans, illustrating the broader applicability of such synthetic strategies in organic chemistry (Shinohara et al., 2014).

Future Directions

While specific future directions for this compound are not available, furan derivatives are of significant interest in various fields including pharmacology, agriculture, and industry . The development of new synthetic methods and applications for these compounds is a promising area of research .

properties

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-9-5-12(18)8-13-15(9)16(19)14(20-13)7-10-3-2-4-11(17)6-10/h2-8,18H,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPOPXJYKZBOQH-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=CC=C3)Br)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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